molecular formula C15H16N4O5 B2818915 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide CAS No. 2034522-26-2

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide

Cat. No.: B2818915
CAS No.: 2034522-26-2
M. Wt: 332.316
InChI Key: FWSYGRSVBOYQEF-UHFFFAOYSA-N
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Description

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a complex organic compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of a triazine ring, a dioxine moiety, and a carboxamide group, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with a suitable amine and a carboxylic acid derivative. The reaction is usually carried out in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide involves the formation of reactive intermediates that facilitate various chemical transformations. The triazine ring acts as an electron-withdrawing group, enhancing the reactivity of the compound. The dioxine moiety provides additional sites for nucleophilic attack, making the compound highly versatile in different reaction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine
  • N,N-Diisopropylethylamine

Uniqueness

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide is unique due to its combination of a triazine ring and a dioxine moiety, which provides a distinct reactivity profile compared to other similar compounds. This uniqueness makes it a valuable reagent in various chemical and biological applications .

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O5/c1-21-14-17-11(18-15(19-14)22-2)8-16-13(20)9-4-3-5-10-12(9)24-7-6-23-10/h3-5H,6-8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSYGRSVBOYQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=C3C(=CC=C2)OCCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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